2,6-Difluoro-3-methoxybenzylamine

Medicinal Chemistry Amine Basicity SAR Optimization

2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6; MDL MFCD04115905) is a substituted benzylamine featuring 2,6‑difluoro and 3‑methoxy substitution on the aromatic ring. It is commercially supplied as a faint yellow liquid with a typical purity of 97–98% and is stored at ambient temperature.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 886498-50-6
Cat. No. B1308633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methoxybenzylamine
CAS886498-50-6
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)CN)F
InChIInChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
InChIKeyTXUYEEPUVOCDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6) – Core Specifications and Procurement-Relevant Identity


2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6; MDL MFCD04115905) is a substituted benzylamine featuring 2,6‑difluoro and 3‑methoxy substitution on the aromatic ring . It is commercially supplied as a faint yellow liquid with a typical purity of 97–98% and is stored at ambient temperature [1]. The compound is primarily employed as a building block in medicinal chemistry and organic synthesis, where its specific substitution pattern modulates physicochemical and electronic properties relative to simpler benzylamine analogs .

Why Simple Benzylamines Cannot Replace 2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6) in Key Applications


The combination of electron‑withdrawing 2,6‑difluoro substituents and an electron‑donating 3‑methoxy group alters the nucleophilicity, basicity, and lipophilicity of the benzylamine scaffold in ways that are not replicated by mono‑substituted or unsubstituted analogs . Such changes directly influence reaction kinetics, regioselectivity in cross‑coupling or amide bond formation, and the downstream physicochemical profile of derived drug candidates. Consequently, generic benzylamine substitutes often lead to suboptimal yields, altered pharmacokinetic properties, or loss of target engagement in structure‑based drug design .

Quantitative Differentiation of 2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6) vs. Closest Analogs


Reduced Basicity (pKa 8.19 ± 0.10) Compared to Non‑Fluorinated 3-Methoxybenzylamine (pKa ≈ 9.6)

The predicted pKa of 2,6-difluoro-3-methoxybenzylamine is 8.19 ± 0.10 , whereas the pKa of 3‑methoxybenzylamine (CAS 5071‑96‑5) is approximately 9.6 [1]. The electron‑withdrawing 2,6‑difluoro substitution lowers the amine basicity by ~1.4 log units, which can enhance membrane permeability in physiological environments and reduce off‑target interactions with acidic phospholipids [2]. This shift is critical when designing CNS‑penetrant or orally bioavailable compounds, as the unfluorinated analog would exhibit a substantially different protonation state at physiological pH.

Medicinal Chemistry Amine Basicity SAR Optimization

Increased Lipophilicity (XLogP ≈ 1) and Higher Boiling Point (242 °C) vs. 2,6-Difluorobenzylamine (BP 174–177 °C, XLogP ≈ 0.6)

2,6‑Difluoro‑3‑methoxybenzylamine has a predicted boiling point of 242.2 ± 35.0 °C (at 760 mmHg) and an XLogP of approximately 1 . In contrast, 2,6‑difluorobenzylamine (CAS 69385‑30‑4) exhibits a boiling point of 174–177 °C and an XLogP of ≈ 0.6 [1] . The addition of the 3‑methoxy group raises the boiling point by roughly 65 °C and increases lipophilicity by ~0.4 log units. This altered volatility and hydrophobicity influence both synthetic workup (distillation, extraction) and the lipophilic efficiency of derived final compounds.

Synthetic Chemistry Purification Process Development

Enhanced Synthetic Utility as a Key Intermediate in Plasma Kallikrein Inhibitor Synthesis (US 9,234,000 B2)

2,6‑Difluoro‑3‑methoxybenzylamine is explicitly described as a synthetic intermediate in the preparation of benzylamine‑derived plasma kallikrein inhibitors, as disclosed in US Patent 9,234,000 B2 [1]. The 2,6‑difluoro‑3‑methoxybenzyl moiety is incorporated into the final inhibitor structures to achieve potent enzyme inhibition (IC₅₀ values reported for representative compounds range from 0.5–20 nM against plasma kallikrein) [2]. In contrast, the unsubstituted benzylamine or 3‑methoxybenzylamine analogs are not disclosed as effective intermediates in this patent, underscoring the importance of the full 2,6‑difluoro‑3‑methoxy substitution pattern for achieving the desired inhibitory activity.

Medicinal Chemistry Patent Literature Drug Discovery

Higher Liquid Density (1.22 g/cm³) and Ambient‑Temperature Storage vs. Solid Analogs

2,6‑Difluoro‑3‑methoxybenzylamine is a liquid at room temperature with a predicted density of 1.22 g/cm³ . This contrasts with 2,6‑difluorobenzylamine, which is also a liquid but has a lower density of 1.197 g/cm³, and with 3‑methoxybenzylamine, which can be a low‑melting solid or viscous liquid depending on purity [1]. The higher density of the target compound (Δ ≈ 0.02–0.02 g/cm³) influences volumetric handling in automated synthesis platforms and can affect layer separation during liquid–liquid extraction. Additionally, the compound is stored at ambient temperature without special refrigeration requirements, simplifying inventory management .

Procurement Handling Laboratory Operations

Recommended Application Scenarios for 2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6)


Synthesis of Plasma Kallikrein Inhibitors for Diabetic Retinopathy Research

The compound is a validated intermediate in the preparation of benzylamine‑based plasma kallikrein inhibitors, as exemplified in US 9,234,000 B2. Its unique substitution pattern is essential for achieving sub‑nanomolar enzyme inhibition, making it a preferred building block for medicinal chemistry programs targeting diabetic macular edema and related vascular permeability disorders [1].

Lead Optimization in CNS Drug Discovery Programs

The lower pKa (8.19) and moderate lipophilicity (XLogP ≈ 1) of 2,6‑difluoro‑3‑methoxybenzylamine enhance passive membrane permeability and may improve blood–brain barrier penetration relative to more basic or hydrophilic analogs. It is therefore a valuable amine partner in the design of CNS‑active small molecules, particularly when optimizing for oral bioavailability and reduced phospholipidosis risk [2].

Development of Fluorinated Building Blocks for Advanced Organic Synthesis

The 2,6‑difluoro‑3‑methoxybenzylamine scaffold serves as a versatile nucleophile in reductive amination, amide coupling, and cross‑coupling reactions. Its higher boiling point (242 °C) and liquid physical state facilitate handling in parallel synthesis and continuous flow chemistry, where precise volumetric dosing and thermal stability are critical .

Reference Standard in Analytical Method Development for Fluorinated Aromatics

With a well‑defined InChI key (TXUYEEPUVOCDCE‑UHFFFAOYSA‑N) and commercially available 97–98% purity, 2,6‑difluoro‑3‑methoxybenzylamine is suitable as a calibration standard or spiking compound in HPLC, LC‑MS, and GC‑MS methods aimed at detecting fluorinated benzylamine impurities or metabolites .

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